Lipophilicity (LogP) Differentiation vs. Pyridazine-3-carbonitrile
6-Methoxypyridazine-3-carbonitrile demonstrates a computed LogP of 0.35688, significantly higher than unsubstituted pyridazine-3-carbonitrile (LogP ~0.018-0.35 depending on source) [1]. This increase in lipophilicity is attributed to the electron-donating methoxy substituent, which reduces polarity and enhances predicted membrane permeability.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.35688 |
| Comparator Or Baseline | Pyridazine-3-carbonitrile (CAS 53896-49-4): LogP = 0.01775 (chembase.cn) / 0.34828 (bocsci.com) |
| Quantified Difference | ΔLogP ≈ +0.01 to +0.34 (target more lipophilic) |
| Conditions | Computed LogP values from vendor computational chemistry data |
Why This Matters
Higher LogP indicates improved passive membrane diffusion potential, which is critical for cell-based assay performance and oral bioavailability optimization.
- [1] chembase.cn. Pyridazine-3-carbonitrile physicochemical data; buildingblock.bocsci.com. Pyridazine-3-carbonitrile technical data. View Source
